molecular formula C15H14N6O4S B2398457 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 1428364-49-1

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2398457
CAS No.: 1428364-49-1
M. Wt: 374.38
InChI Key: CTVMZAJCRDCENF-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including pyrazole, pyridazine, and sulfonamide. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine structure, followed by the introduction of the pyrazole moiety through nucleophilic substitution reactions. The final step involves the coupling of the sulfonamide group to the acetamide backbone under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the implementation of continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are often studied using computational modeling and biochemical assays to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di(1H-pyrazol-1-yl)pyridine: Shares the pyrazole and pyridine moieties but lacks the sulfonamide group.

    2,6-Bis(1H-pyrazol-1-yl)isonicotinic acid: Contains similar pyrazole groups but differs in the core structure and functional groups.

Uniqueness

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of pyrazole, pyridazine, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4S/c16-26(23,24)12-4-2-11(3-5-12)18-14(22)10-25-15-7-6-13(19-20-15)21-9-1-8-17-21/h1-9H,10H2,(H,18,22)(H2,16,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVMZAJCRDCENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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